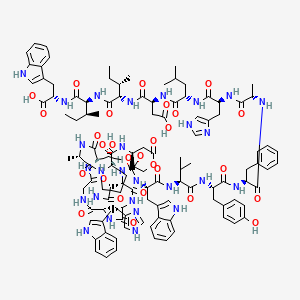

![molecular formula C11H20Cl2N2O B583363 [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride CAS No. 718613-22-0](/img/structure/B583363.png)

[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

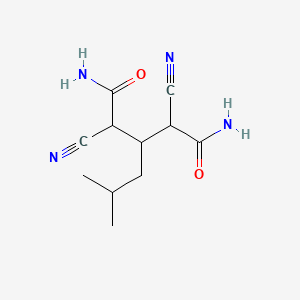

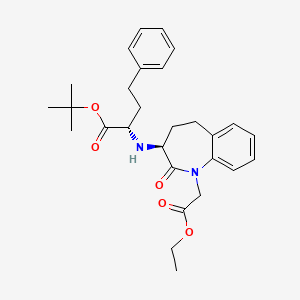

“[1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride” is a complex organic compound. The “1,4’-Bipiperidine” part suggests that it contains a bipiperidine moiety, which is a structure consisting of two piperidine rings . Piperidine is a common organic compound that consists of a six-membered ring with one nitrogen atom . The “1’-carbonyl-d10” part suggests the presence of a carbonyl group (C=O) with deuterium (D) atoms, which are isotopes of hydrogen with one neutron . The “Chloride Hydrochloride” part suggests the presence of chloride ions, which could be part of the compound or could indicate that it’s a hydrochloride salt .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipiperidine rings, the introduction of the carbonyl group, and the incorporation of deuterium atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. Bipiperidine would provide a bicyclic structure, the carbonyl group would introduce a polar, reactive site, and the deuterium atoms would likely be located on the carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The carbonyl group is often a site of reactivity in organic compounds, and the nitrogen atoms in the piperidine rings could also potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the size and shape of the bipiperidine moiety, and the presence of deuterium atoms .Applications De Recherche Scientifique

Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination with metal centers enables them to participate in various reactions. Specifically, this compound can act as a ligand in Suzuki coupling, Negishi coupling, and Stille coupling reactions. These cross-coupling methods are crucial for synthesizing complex organic molecules and pharmaceutical intermediates .

Photosensitizers

Bipyridine derivatives, including our compound of interest, play a role as photosensitizers. These molecules absorb light and transfer energy to other species, making them valuable in photodynamic therapy (PDT) for cancer treatment. By harnessing their photochemical properties, researchers explore their potential in targeted drug delivery and tumor destruction .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of large, complex structures from smaller building blocks. Bipyridine-based compounds contribute to the design of supramolecular architectures. Their ability to form coordination complexes with metal ions allows for the creation of functional materials, such as metal-organic frameworks (MOFs) and coordination polymers .

Viologens

Viologens are redox-active compounds with applications in electrochromic devices, sensors, and batteries. Our compound’s viologen-like structure suggests potential use in these areas. Researchers investigate its electrochemical behavior and stability for practical applications .

Innovative Techniques

Beyond traditional catalysis, alternative pathways for bipyridine synthesis are emerging. These include methods involving sulfur and phosphorous compounds. By exploring these innovative techniques, scientists aim to overcome challenges associated with low conversion rates and harsh reaction conditions .

Energy Conversion

While not directly mentioned in the literature, viologens and related compounds often find applications in energy conversion devices. Their redox properties make them suitable for use in dye-sensitized solar cells (DSSCs), fuel cells, and supercapacitors. Investigating the electrochemical behavior of our compound could reveal its potential in these fields .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H/i1D2,2D2,3D2,6D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXXNCHZAMNCBX-DEIQIEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)Cl)([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride | |

CAS RN |

718613-22-0 |

Source

|

| Record name | [1,4′-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1′-carbonyl chloride, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718613-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

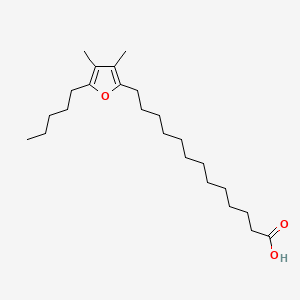

![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)